molecular formula C21H22BrN3O5S B2660994 1-(4-bromobenzenesulfonyl)-3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine CAS No. 1031600-66-4

1-(4-bromobenzenesulfonyl)-3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine

Cat. No.: B2660994
CAS No.: 1031600-66-4
M. Wt: 508.39
InChI Key: ZVSYHTUUFXFBPC-UHFFFAOYSA-N
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Description

1-(4-bromobenzenesulfonyl)-3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine is a complex organic compound that features a piperidine ring, a bromobenzenesulfonyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromobenzenesulfonyl)-3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination reaction.

    Introduction of the Bromobenzenesulfonyl Group: The bromobenzenesulfonyl group can be introduced via a sulfonylation reaction using a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromobenzenesulfonyl)-3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: The compound can be reduced to modify the oxidation state of certain atoms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may introduce hydroxyl or carbonyl groups, while substitution reactions may introduce various alkyl or aryl groups.

Scientific Research Applications

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly for its ability to interact with specific biological targets.

    Materials Science: The compound may be used in the development of new materials with unique electronic or optical properties.

    Chemical Biology: The compound may be used as a tool to study biological processes at the molecular level.

Mechanism of Action

The mechanism of action of 1-(4-bromobenzenesulfonyl)-3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine depends on its specific application. In medicinal chemistry, the compound may interact with specific enzymes or receptors to exert its effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorobenzenesulfonyl)-3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine
  • 1-(4-methylbenzenesulfonyl)-3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine

Uniqueness

1-(4-bromobenzenesulfonyl)-3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine is unique due to the presence of the bromobenzenesulfonyl group, which can impart distinct chemical and biological properties compared to similar compounds with different substituents.

Properties

IUPAC Name

5-[1-(4-bromophenyl)sulfonylpiperidin-3-yl]-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O5S/c1-28-16-7-10-18(19(12-16)29-2)20-23-21(30-24-20)14-4-3-11-25(13-14)31(26,27)17-8-5-15(22)6-9-17/h5-10,12,14H,3-4,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSYHTUUFXFBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NOC(=N2)C3CCCN(C3)S(=O)(=O)C4=CC=C(C=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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